Cas no 1088496-41-6 ((6-methanesulfonylpyridin-3-yl)boronic acid)

(6-Methanesulfonylpyridin-3-yl)boronic acid is a versatile boronic acid derivative widely utilized in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The methanesulfonyl (mesyl) group at the 6-position enhances the compound's reactivity and stability, making it particularly valuable in pharmaceutical and agrochemical applications. Its pyridine scaffold allows for further functionalization, enabling the synthesis of complex heterocyclic structures. This reagent exhibits good solubility in common organic solvents, facilitating its use in diverse reaction conditions. High purity grades are available to ensure consistent performance in demanding synthetic workflows. Its compatibility with a range of substrates underscores its utility in medicinal chemistry and material science research.
(6-methanesulfonylpyridin-3-yl)boronic acid structure
1088496-41-6 structure
商品名:(6-methanesulfonylpyridin-3-yl)boronic acid
CAS番号:1088496-41-6
MF:C6H8BNO4S
メガワット:201.008020401001
MDL:MFCD12964553
CID:857129
PubChem ID:53216744

(6-methanesulfonylpyridin-3-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • B-[6-(methylsulfonyl)-3-pyridinyl]-Boronic acid
    • 2-(Methylsulfonyl)pyridine-5-boronic acid
    • 6-(Methylsulfonyl)pyridin-3-ylboronic acid
    • (6-methylsulfonylpyridin-3-yl)boronic acid
    • B-[6-(methylsulfonyl)-3-pyridinyl]Boronic acid
    • (6-(Methylsulfonyl)pyridin-3-yl)boronic acid
    • ACMC-20991i
    • AG-L-20299
    • ANW-15988
    • CTK4A6214
    • SureCN2370450
    • (6-methanesulfonylpyridin-3-yl)boronic acid
    • MFCD12964553
    • P11572
    • (6-methylsulfonyl-3-pyridyl)boronic acid
    • PB33138
    • BCP32750
    • 1088496-41-6
    • 6-(METHYLSULFONYL)PYRIDINE-3-BORONIC ACID
    • 6-METHANESULFONYLPYRIDIN-3-YLBORONIC ACID
    • AKOS015852526
    • CS-0053964
    • (6-(Methylsulfonyl)pyridin-3-yl)boronicacid
    • OBWIRUCBMIYFBP-UHFFFAOYSA-N
    • [6-(Methanesulfonyl)pyridin-3-yl]boronic acid
    • AS-50963
    • DTXSID60681894
    • DB-059794
    • SCHEMBL2370450
    • SY025456
    • EN300-7368094
    • MDL: MFCD12964553
    • インチ: 1S/C6H8BNO4S/c1-13(11,12)6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3
    • InChIKey: OBWIRUCBMIYFBP-UHFFFAOYSA-N
    • ほほえんだ: S(C)(C1C=CC(B(O)O)=CN=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 201.02700
  • どういたいしつりょう: 201.0267091g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų

じっけんとくせい

  • ふってん: 487.373 ℃ at 760 mmHg
  • PSA: 95.87000
  • LogP: -0.75430

(6-methanesulfonylpyridin-3-yl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M354068-50mg
2-(Methylsulfonyl)pyridine-5-boronic Acid
1088496-41-6
50mg
$ 115.00 2022-06-02
abcr
AB272312-250 mg
2-(Methylsulfonyl)pyridine-5-boronic acid, 98%; .
1088496-41-6 98%
250 mg
€205.60 2023-07-20
abcr
AB272312-250mg
2-(Methylsulfonyl)pyridine-5-boronic acid, 98%; .
1088496-41-6 98%
250mg
€135.50 2025-02-14
Enamine
EN300-7368094-1.0g
(6-methanesulfonylpyridin-3-yl)boronic acid
1088496-41-6 95.0%
1.0g
$371.0 2025-03-11
Enamine
EN300-7368094-5.0g
(6-methanesulfonylpyridin-3-yl)boronic acid
1088496-41-6 95.0%
5.0g
$1075.0 2025-03-11
Alichem
A029193063-1g
(6-(Methylsulfonyl)pyridin-3-yl)boronic acid
1088496-41-6 95%
1g
$400.00 2023-09-04
Enamine
EN300-7368094-0.05g
(6-methanesulfonylpyridin-3-yl)boronic acid
1088496-41-6 95.0%
0.05g
$66.0 2025-03-11
abcr
AB272312-5 g
2-(Methylsulfonyl)pyridine-5-boronic acid, 98%; .
1088496-41-6 98%
5 g
€983.30 2023-07-20
Fluorochem
210422-1g
6-(Methylsulfonyl)pyridin-3-yl)boronic acid
1088496-41-6 95%
1g
£494.00 2022-03-01
Ambeed
A866111-250mg
(6-(Methylsulfonyl)pyridin-3-yl)boronic acid
1088496-41-6 98%
250mg
$50.0 2025-03-04

(6-methanesulfonylpyridin-3-yl)boronic acid 関連文献

(6-methanesulfonylpyridin-3-yl)boronic acidに関する追加情報

Introduction to (6-Methanesulfonylpyridin-3-yl)boronic Acid (CAS No. 1088496-41-6)

(6-Methanesulfonylpyridin-3-yl)boronic acid, identified by the CAS number 1088496-41-6, is a significant compound in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery, material synthesis, and catalytic processes. The molecule consists of a pyridine ring substituted with a methanesulfonyl group at the 6-position and a boronic acid group at the 3-position, making it a versatile building block for various chemical transformations.

The synthesis of (6-Methanesulfonylpyridin-3-yl)boronic acid typically involves multi-step reactions, including nucleophilic aromatic substitution and boronate esterification. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing its availability for research and industrial applications. The methanesulfonyl group plays a crucial role in stabilizing the molecule and directing specific reactivity during chemical transformations.

One of the most notable applications of (6-Methanesulfonylpyridin-3-yl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of biaryl bonds, which are essential in the synthesis of complex organic molecules, including pharmaceutical agents and advanced materials. Recent studies have demonstrated that this compound can serve as an effective boron source in such reactions, offering high yields and excellent regioselectivity.

In addition to its role in cross-coupling reactions, (6-Methanesulfonylpyridin-3-yl)boronic acid has been explored for its potential in medicinal chemistry. The pyridine ring provides a rigid framework that can be further functionalized to create bioactive molecules with desired pharmacological properties. Researchers have reported that derivatives of this compound exhibit promising activity against various enzymes and receptors, making them valuable leads for drug development.

The structural versatility of (6-Methanesulfonylpyridin-3-yl)boronic acid also extends to its use in polymer chemistry. By incorporating this compound into polymer backbones, scientists have developed materials with enhanced mechanical properties and thermal stability. These materials hold potential applications in electronics, aerospace, and biomedical devices.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties of (6-Methanesulfonylpyridin-3-yl)boronic acid. Quantum mechanical calculations have revealed that the boronic acid group significantly influences the molecule's reactivity and selectivity in various chemical reactions. This understanding has paved the way for the design of more efficient catalysts and reaction conditions.

In conclusion, (6-Methanesulfonylpyridin-3-yl)boronic acid (CAS No. 1088496-41-) is a multifaceted compound with wide-ranging applications across diverse fields. Its unique structure, combined with recent breakthroughs in synthetic methodologies and computational modeling, positions it as a key player in modern chemical research and industrial innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1088496-41-6)(6-methanesulfonylpyridin-3-yl)boronic acid
A895180
清らかである:99%
はかる:5g
価格 ($):540.0